Duvelisib R enantiomer Duvelisib R enantiomer Duvelisib (R enantiomer) is a novel and selective PI3K δ/γ inhibitor with 2.5 nM / 27 nM (PI3K δ/γ), highly selective for PI3K δ/γ than other protein kinases.Target: PI3K δ/γin vitro: Human peripheral blood CD19+ B cells were stimulated with anti-IgM and anti-CD40 antibodies in the presence or absence of IPI-145 for 96 hr. IPI-145 inhibited human B cell proliferation with an average IC50 value of 0.5 nM[1]in vivo: Beginning at this time, animals were orally dosed daily for 20 weeks with vehicle, IPI-145 (1, 5, or 10 mg/kg), or a dexamethasone control (2 mg/kg). Proteinuria was significantly reduced at study termination for all IPI-145-treated mice compared with vehicle animals, as well as in the dexamethasone control group [1].
Brand Name: Vulcanchem
CAS No.: 1261590-48-0
VCID: VC0002359
InChI: InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1
SMILES: CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Molecular Formula: C22H17ClN6O
Molecular Weight: 416.86

Duvelisib R enantiomer

CAS No.: 1261590-48-0

Inhibitors

VCID: VC0002359

Molecular Formula: C22H17ClN6O

Molecular Weight: 416.86

Duvelisib R enantiomer - 1261590-48-0

CAS No. 1261590-48-0
Product Name Duvelisib R enantiomer
Molecular Formula C22H17ClN6O
Molecular Weight 416.86
IUPAC Name 8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Standard InChI InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1
SMILES CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Description Duvelisib (R enantiomer) is a novel and selective PI3K δ/γ inhibitor with 2.5 nM / 27 nM (PI3K δ/γ), highly selective for PI3K δ/γ than other protein kinases.Target: PI3K δ/γin vitro: Human peripheral blood CD19+ B cells were stimulated with anti-IgM and anti-CD40 antibodies in the presence or absence of IPI-145 for 96 hr. IPI-145 inhibited human B cell proliferation with an average IC50 value of 0.5 nM[1]in vivo: Beginning at this time, animals were orally dosed daily for 20 weeks with vehicle, IPI-145 (1, 5, or 10 mg/kg), or a dexamethasone control (2 mg/kg). Proteinuria was significantly reduced at study termination for all IPI-145-treated mice compared with vehicle animals, as well as in the dexamethasone control group [1].
Reference [1]. David G. Winkler, Kerrie L. Faia et,al. PI3K-δ and PI3K-γ Inhibition by IPI-145 Abrogates Immune Responses and Suppresses Activity in Autoimmune and Inflammatory Disease Models. Chemistry & Biology.2013 Nov 21, Pages 1364-1374
[2]. K Balakrishnan, M Peluso et al. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Leukemia. 2015 Sep; 29(9): 1811–1822.
PubChem Compound 68353646
Last Modified Dec 05 2021
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